![molecular formula C12H20O3 B14670989 [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate CAS No. 50727-95-2](/img/structure/B14670989.png)
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate is an organic compound with a complex structure that includes an oxirane ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate typically involves the reaction of specific precursors under controlled conditions. . The reaction conditions often require precise temperature control and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce diols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate include:
- [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl propionate
- [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl butyrate
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
50727-95-2 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
[3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H20O3/c1-9(2)6-5-7-12(4)11(15-12)8-14-10(3)13/h6,11H,5,7-8H2,1-4H3 |
InChI Key |
HUUKHKAFVDAFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C(O1)COC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



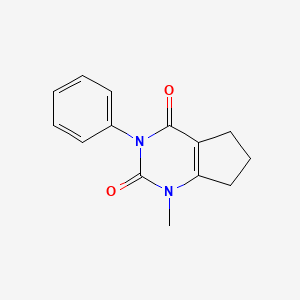


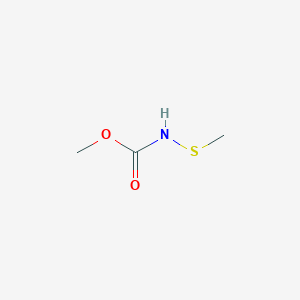
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
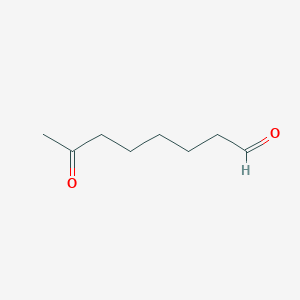

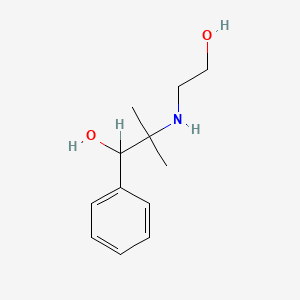
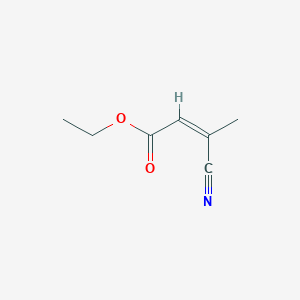
![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
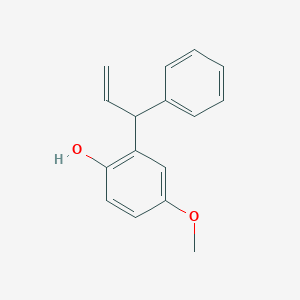
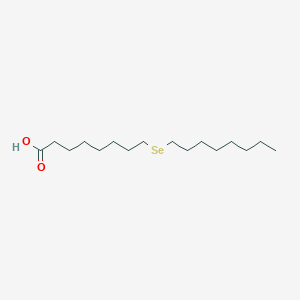
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
